N-(pyridin-4-ylmethyl)cyclopropanamine

Physicochemical profiling Blood-brain barrier permeability CNS drug design

N-(Pyridin-4-ylmethyl)cyclopropanamine (CAS 193153-60-5), also denominated 4-Pyridinemethanamine, N-cyclopropyl-, is a secondary amine building block (C9H12N2, MW 148.20) that integrates a basic pyridine ring with a cyclopropylamine moiety. This hybrid structure positions the compound as a privileged intermediate in medicinal chemistry, particularly as a core scaffold for mechanism-based inhibitors of flavin-dependent amine oxidases such as Lysine-Specific Demethylase 1 (LSD1), where the cyclopropylamine functions as the “warhead” and the 4-pyridylmethyl group extends into the substrate-binding cavity.

Molecular Formula C9H12N2
Molecular Weight 148.2 g/mol
CAS No. 193153-60-5
Cat. No. B064645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-4-ylmethyl)cyclopropanamine
CAS193153-60-5
Molecular FormulaC9H12N2
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESC1CC1NCC2=CC=NC=C2
InChIInChI=1S/C9H12N2/c1-2-9(1)11-7-8-3-5-10-6-4-8/h3-6,9,11H,1-2,7H2
InChIKeyFKVLLYTWAGEYSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Pyridin-4-ylmethyl)cyclopropanamine (CAS 193153-60-5): Core Scaffold Procurement for Epigenetic Probe Synthesis


N-(Pyridin-4-ylmethyl)cyclopropanamine (CAS 193153-60-5), also denominated 4-Pyridinemethanamine, N-cyclopropyl-, is a secondary amine building block (C9H12N2, MW 148.20) that integrates a basic pyridine ring with a cyclopropylamine moiety . This hybrid structure positions the compound as a privileged intermediate in medicinal chemistry, particularly as a core scaffold for mechanism-based inhibitors of flavin-dependent amine oxidases such as Lysine-Specific Demethylase 1 (LSD1), where the cyclopropylamine functions as the “warhead” and the 4-pyridylmethyl group extends into the substrate-binding cavity . The free base is typically supplied at ≥95% purity and is also available as the dihydrochloride salt for enhanced aqueous solubility [1].

Procurement Risk of N-(Pyridin-4-ylmethyl)cyclopropanamine Substitution: Why Pyridyl Positional Isomers Are Not Interchangeable


Although N-(pyridin-3-ylmethyl)cyclopropanamine (CAS 183609-18-9) and N-(pyridin-2-ylmethyl)cyclopropanamine (CAS 626210-44-4) share the identical molecular formula (C9H12N2) and a superficial structural resemblance to the 4-substituted target compound, the position of the pyridine nitrogen fundamentally alters the molecule's hydrogen-bonding vector and electrostatic potential. This positional isomerism directly impacts molecular recognition within biological targets such as LSD1, where the pyridine nitrogen acts as a critical anchor to the enzyme's active site. Substituting the 4-pyridyl isomer with the 3-pyridyl or 2-pyridyl variant without re-validating the downstream biological assay will likely yield divergent or negated target engagement profiles . For procurement, verification of the specific CAS registry number is mandatory to ensure the correct regioisomer is sourced.

N-(Pyridin-4-ylmethyl)cyclopropanamine (CAS 193153-60-5): Head-to-Head Physicochemical Differentiation Evidence


Lipophilicity Advantage: 4-Pyridyl Isomer Exhibits a 1.1-Log Unit Higher LogD(pH 7.4) than N-Benzylcyclopropanamine, Enhancing Predicted BBB Permeability

The target compound N-(pyridin-4-ylmethyl)cyclopropanamine demonstrates significantly higher lipophilicity under physiological pH conditions compared to its carbon-analog N-benzylcyclopropanamine (CAS 13324-66-8). The calculated distribution coefficient LogD (pH 7.4) is -0.91 for the 4-pyridylmethyl derivative versus -2.0 for the benzyl analog, representing a 1.1-log unit increase in effective partitioning into non-aqueous environments. This difference is driven by the lower basicity of the pyridine nitrogen relative to the benzyl amino group, leading to a smaller proportion of ionized species at pH 7.4. This property is critical for programs targeting intracellular or CNS-resident epigenetic enzymes such as LSD1, where passive membrane permeability is a prerequisite for target engagement [1].

Physicochemical profiling Blood-brain barrier permeability CNS drug design

Topological Polar Surface Area (TPSA) Differentiation: 4-Pyridyl Isomer Offers a 24.9 Ų TPSA, Striking a Balance Between Solubility and Membrane Permeation Not Achieved by Aromatic Analogs

The topological polar surface area (TPSA) of N-(pyridin-4-ylmethyl)cyclopropanamine is 24.9 Ų, measured identically for the 3-pyridyl isomer and consistent with the presence of two hydrogen-bond acceptors (pyridine and amine nitrogens) and one donor (secondary amine). This contrasts with N-benzylcyclopropanamine, which has a TPSA of only 12 Ų due to possessing a single hydrogen-bond acceptor. The 12.9 Ų increase in polar surface area for the 4-pyridyl compound enhances aqueous solubility relative to the benzyl analog without exceeding the empirical 60 Ų threshold commonly associated with poor oral absorption, thereby achieving a favorable solubility-permeability balance [1].

Medicinal chemistry design Oral bioavailability TPSA optimization

Functional Group Tolerance: The 4-Pyridyl Isomer's Higher Boiling Point (261 °C) Indicates Superior Thermal Stability Compared to the Benzyl Analog (230 °C) During Synthetic Transformations

The experimentally reported boiling point of N-(pyridin-4-ylmethyl)cyclopropanamine is 261 °C at 760 mmHg, which is 31 °C higher than that of N-benzylcyclopropanamine (230 °C). This elevated boiling point reflects stronger dipole-dipole interactions and potentially more favorable intermolecular forces arising from the pyridine nitrogen, which translates to enhanced thermal robustness during high-temperature synthetic manipulations such as amide coupling, Buchwald-Hartwig cross-coupling, or nucleophilic aromatic substitution. For laboratories scaling up complex synthetic sequences, this thermal margin reduces the risk of decomposition or volatilization losses .

Process chemistry Thermal stability Scale-up synthesis

Near-Identical LogP Between 4-Pyridyl and 3-Pyridyl Isomers Necessitates Rigorous Purity Specification for Procurement to Avoid Regioisomeric Contamination

The measured LogP values for N-(pyridin-4-ylmethyl)cyclopropanamine (LogP = 0.78) and its 3-pyridyl positional isomer (LogP = 0.78) are indistinguishable by this descriptor. Similarly, their LogD(pH 5.5) values differ by less than 0.04 log units (-2.30 vs -2.27), and LogD(pH 7.4) by less than 0.11 log units. This near-identity renders chromatographic separation (e.g., reverse-phase HPLC) challenging without carefully optimized gradient conditions. For procurement, this means that a specification of merely “≥95% purity” is insufficient to guarantee regioisomeric integrity; a confirmatory test such as 1H NMR or a dedicated HPLC method capable of resolving positional isomers must be required to ensure the supplied material is exclusively the 4-substituted pyridine [1][2].

Quality control Regioisomeric impurity HPLC purity

N-(Pyridin-4-ylmethyl)cyclopropanamine (CAS 193153-60-5): Evidence-Based Application Scenarios in Drug Discovery


Synthesis of LSD1 Inhibitors for Oncology and Epigenetics Research

The compound serves as a validated core scaffold for constructing tranylcypromine-derivative LSD1 inhibitors. Patents EP-3509627-A1 and WO-2018045422-A1 explicitly describe its use in methods for immune checkpoint inhibition via LSD1 modulation. The 4-pyridylmethyl appendage is essential for extending into the enzyme's substrate-binding cavity, a structural requirement not met by unsubstituted cyclopropylamine or by the 2-pyridyl isomer, which orients the nitrogen in an unfavorable position [1].

CNS-Penetrant Chemical Probes Targeting MAO-A/MAO-B or LSD1

Based on the favorable LogD(pH 7.4) value of -0.91, which is within the optimal range (0 to -1) for passive CNS penetration after oral dosing, N-(pyridin-4-ylmethyl)cyclopropanamine is a rational starting point for designing brain-penetrant chemical probes. Compared to N-benzylcyclopropanamine, which is too polar for efficient brain uptake, the 4-pyridyl derivative is expected to show improved CNS exposure while maintaining the cyclopropylamine warhead's mechanism-based enzyme inactivation capability [1].

Thermally Robust Intermediate for High-Temperature Cross-Coupling Reactions

With a boiling point of 261 °C and a flash point of 111.7 °C, this secondary amine withstands the elevated temperatures (80-150 °C) typically required for palladium-catalyzed (Buchwald-Hartwig) or copper-catalyzed (Ullmann) couplings of the amine with aryl halides. This thermal tolerance reduces the need for protective group strategies or stepwise coupling-deprotection sequences, thereby streamlining the synthesis of complex biaryl-amine pharmacophores .

Reference Standard for Regioisomer-Specific HPLC Method Development

Because the 4-pyridyl and 3-pyridyl isomers are chromatographically difficult to distinguish by conventional reverse-phase HPLC owing to their nearly identical LogP and LogD values, the pure 4-substituted compound is invaluable as an authentic reference standard. It enables the development and validation of a compendial or in-house HPLC method with sufficient selectivity to resolve these positional isomers, thereby ensuring the quality and identity of incoming batches from CROs or external vendors [1].

Technical Documentation Hub

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